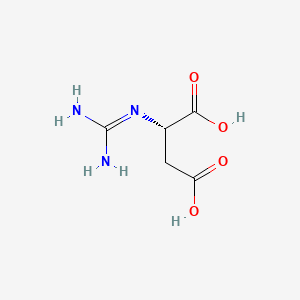

グアニジノコハク酸

概要

説明

グアニジノコハク酸は、尿毒素として同定されている、自然発生するグアニジン誘導体です。肝臓では、アルギニンのアスパラギン酸へのトランスアミジン化によって生成されます。 この化合物は、腎疾患、特に尿毒症患者の尿中に検出されています .

2. 製法

合成ルートと反応条件: グアニジノコハク酸は、L-アスパラギン酸と2-メチル-2-チオプセウド尿素硫酸塩から合成することができます。反応には、L-アスパラギン酸のトランスアミジン化が含まれ、その結果、グアニジノコハク酸が生成されます。 その後、生成物は水からの繰り返し再結晶によって精製され、不純物のアスパラギン酸が0.05%未満になります .

工業的生産方法: 自動システムと高速分析装置を使用することで、グアニジノコハク酸の生産と分析を促進することができます .

科学的研究の応用

Guanidinosuccinic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study guanidine derivatives and their reactions.

Biology: Investigated for its role as a uremic toxin and its effects on renal function.

Medicine: Studied for its potential involvement in renal diseases and its diagnostic value in detecting uremia.

Industry: Utilized in the development of analytical methods for detecting guanidine compounds in biological fluids

作用機序

グアニジノコハク酸は、尿毒素としての役割を通じてその効果を発揮します。それは、アルギニンのアスパラギン酸へのトランスアミジン化によって肝臓で生成されます。この化合物はその後、尿中に排泄されます。血液中のグアニジノコハク酸のレベルの上昇は、特に腎不全患者の場合、中毒症状を引き起こす可能性があります。 その毒性効果に関与する正確な分子標的と経路はまだ調査中です .

6. 類似の化合物との比較

グアニジノコハク酸は、以下を含むグアニジン化合物のより広いクラスの一部です。

- グアニジノ酢酸

- グアニジノエタンスルホン酸

- N-アセチルアルギニン

- β-グアニジノプロピオン酸

- クレアチニン

- γ-グアニジノ酪酸

- アルギニン

- グアニジン

- メチルグアニジン

- ホモアギニン

- α-グアニジノグルタル酸

これらの化合物と比較して、グアニジノコハク酸は、その特定の形成経路とその尿毒素としての役割のために独特です。 腎疾患患者の尿中の存在は、その診断価値を強調しています .

生化学分析

Biochemical Properties

GSA is involved in various biochemical reactions. It is formed in the liver from transamidination of arginine to aspartic acid . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea . This enzyme, named N-amidino-L-aspartic acid amidinohydrolase, is specific to guanidinosuccinic acid and N-amidino-L-glutamate .

Cellular Effects

GSA is noted for its nitric oxide (NO) mimicking actions such as vasodilatation and activation of the N-methyl-D-aspartate (NMDA) receptor . It is also known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection . These convulsions are thought to be due to depressed functions of serotonergic neurons and accumulated free radicals .

Molecular Mechanism

GSA exerts its effects at the molecular level through various mechanisms. It is a generator of superoxide, hydroxyl radicals, and nitric oxide, and has been shown to induce C6 glial cell death . It is also known to mimic the actions of nitric oxide, such as vasodilatation and activation of the NMDA receptor .

Temporal Effects in Laboratory Settings

It is known that GSA is one of the earliest uremic toxins isolated and its toxicity identified

Dosage Effects in Animal Models

The effects of GSA vary with different dosages in animal models. It is known to induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection

Metabolic Pathways

GSA is involved in the urea cycle, a metabolic pathway that occurs in the liver. It is formed from the transamidination of arginine to aspartic acid . It has also been proposed that GSA can be formed by enzymatic cleavage of argininosuccinate, another product of the urea cycle .

Transport and Distribution

Transporters for guanidino compounds at the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) contribute to the distribution of GSA in the brain

準備方法

Synthetic Routes and Reaction Conditions: Guanidinosuccinic acid can be synthesized from L-aspartic acid and 2-methyl-2-thiopseudourea sulfate. The reaction involves the transamidination of L-aspartic acid, resulting in the formation of guanidinosuccinic acid. The product is then purified through repeated crystallizations from water until the contaminating aspartic acid is less than 0.05% .

Industrial Production Methods: The use of automated systems and high-speed analyzers can facilitate the production and analysis of guanidinosuccinic acid .

化学反応の分析

反応の種類: グアニジノコハク酸は、加水分解やトランスアミジン化など、さまざまな化学反応を起こします。 それは、N-アミジノ-L-アスパラギン酸アミジンヒドロラーゼなどの特定の酵素によって加水分解され、L-アスパラギン酸と尿素が生成されます .

一般的な試薬と条件:

加水分解: N-アミジノ-L-アスパラギン酸アミジンヒドロラーゼなどの酵素によって触媒されます。

トランスアミジン化: アルギニンからアスパラギン酸へのアミジノ基の移動が含まれます。

主要な生成物:

加水分解: L-アスパラギン酸と尿素を生成します。

トランスアミジン化: アルギニンとアスパラギン酸からグアニジノコハク酸が生成されます.

4. 科学研究への応用

グアニジノコハク酸は、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用を持っています。

化学: グアニジン誘導体とその反応を研究するためのモデル化合物として使用されます。

生物学: 尿毒素としての役割とその腎機能への影響が調査されています。

医学: 腎疾患における潜在的な関与とその尿毒症検出における診断価値が研究されています。

類似化合物との比較

Guanidinosuccinic acid is part of a broader class of guanidine compounds, which include:

- Guanidinoacetic acid

- Guanidinoethanesulfonic acid

- N-acetylarginine

- β-guanidinopropionic acid

- Creatinine

- γ-guanidinobutyric acid

- Arginine

- Guanidine

- Methylguanidine

- Homoarginine

- α-guanidinoglutaric acid

Compared to these compounds, guanidinosuccinic acid is unique due to its specific formation pathway and its role as a uremic toxin. Its presence in the urine of patients with renal diseases highlights its diagnostic value .

特性

IUPAC Name |

2-(diaminomethylideneamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHOUVWJCQOYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863695 | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6133-30-8 | |

| Record name | Guanidinosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diaminomethylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

![6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide;hydrochloride](/img/structure/B1672364.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)